
2-(3-(Bromomethyl)phenyl)acetic acid
概要
説明
2-(3-(Bromomethyl)phenyl)acetic acid is a chemical compound with the CAS Number: 118647-53-3 . It has a molecular weight of 229.07 g/mol . The compound is solid in physical form .
Synthesis Analysis
The benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester into (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester using N-bromosuccinimide in the presence of 2,2`-azobisisobutyronitrile in various reaction solvents has been investigated . The efficiency of the reaction was found to be sensitive to the kind of reaction solvents .Molecular Structure Analysis
The molecular formula of 2-(3-(Bromomethyl)phenyl)acetic acid is C9H9BrO2 . The InChI representation of the molecule is InChI=1S/C9H9BrO2/c10-6-8-3-1-2-7 (4-8)5-9 (11)12/h1-4H,5-6H2, (H,11,12) .Chemical Reactions Analysis
The benzylic bromination of 1 to 2 can be performed in 1,2-dichlorobenzene as reaction solvent superior to the classic Wohl-Ziegler procedure in both reaction time and isolated yield (8 h vs 12 h, 92 vs 79%) .Physical And Chemical Properties Analysis
The compound has a boiling point of 341.1±22.0C at 760 mmHg . The flash point is 160.1 . It has a topological polar surface area of 37.3 Ų . The compound has a rotatable bond count of 3 .科学的研究の応用
Chemical Synthesis and Molecular Structure :
- 2-(3-(Bromomethyl)phenyl)acetic acid has been utilized in chemical synthesis, particularly in the formation of various organic compounds. For instance, it was involved in the bromination process to produce benzylidene 2-(N-bromopyridylium)-hydrazone bromide, which possesses the properties of a typical N-bromo-compound (Gibson, 1963).
- The compound has been studied for its molecular structure and electronic properties, such as molecular electrostatic potential and energy band gap, indicating its potential in material science applications (Rahuman et al., 2020).
Biological Activity :
- In the realm of pharmacology and biochemistry, 2-(3-(Bromomethyl)phenyl)acetic acid derivatives have been synthesized and evaluated for antimicrobial activities. Some of these derivatives have shown activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Demirbas et al., 2004).
Chemical Analysis Techniques :
- The compound and its derivatives have also been a subject in analytical chemistry, particularly in spectroscopic studies. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized and analyzed for its molecular structure using crystallography (Guzei et al., 2010).
Synthesis of Heterocycles :
- It's involved in the synthesis of novel heterocycles, an area significant in developing pharmaceuticals and advanced materials. New 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones were synthesized using derivatives of this compound (Rosca, 2020).
Metabolic Studies :
- The compound has been used in studies exploring the metabolism of various drugs and substances in biological systems, which is critical in drug development and toxicology (Mangani et al., 2004).
Safety And Hazards
特性
IUPAC Name |
2-[3-(bromomethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVUGJRUEGVFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438944 | |
| Record name | 2-(3-(Bromomethyl)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Bromomethyl)phenyl)acetic acid | |
CAS RN |
118647-53-3 | |
| Record name | 2-(3-(Bromomethyl)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


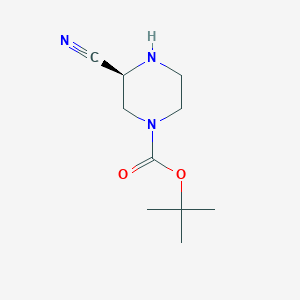
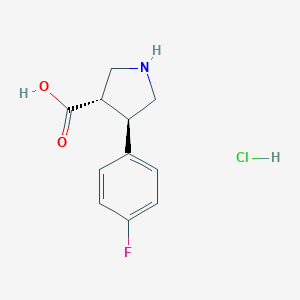
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)



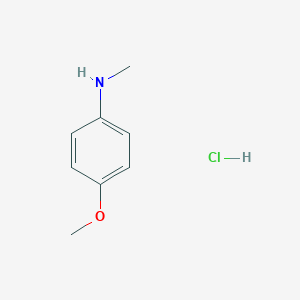
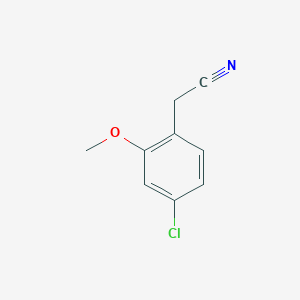
![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)
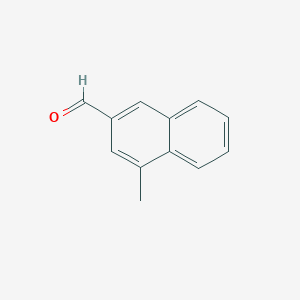

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)